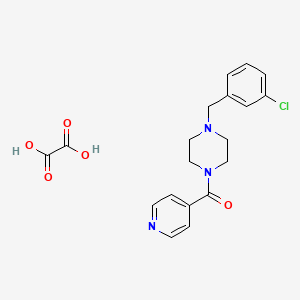![molecular formula C15H12FNO B5103907 3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)
3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one is a chemical compound commonly known as FPPP. It is a synthetic drug that belongs to the cathinone family, which is a class of psychoactive substances. FPPP was first synthesized in the 1960s and has since been used for scientific research purposes.
作用機序
FPPP works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a feeling of euphoria and increased energy. FPPP has also been found to have some affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
FPPP has been found to have both stimulant and hallucinogenic effects. It produces a feeling of euphoria, increased energy, and heightened alertness. It also causes a decrease in appetite, increased heart rate, and elevated blood pressure. FPPP has been found to have a high potential for abuse and addiction, and its use has been associated with adverse effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
FPPP is a useful tool for studying the neurochemistry of addiction and related disorders. Its potent inhibition of dopamine and norepinephrine reuptake makes it an ideal reference standard for analytical purposes. However, its potential for abuse and addiction makes it a challenging substance to work with in the laboratory.
将来の方向性
There are several future directions for the study of FPPP. One possible direction is to investigate its potential therapeutic uses for the treatment of addiction and related disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to understand the long-term effects of FPPP use and its potential for abuse and addiction.
Conclusion
In conclusion, FPPP is a synthetic drug that belongs to the cathinone family. It has been widely used in scientific research as a reference standard for analytical purposes and to study the neurochemistry of addiction and related disorders. FPPP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to a feeling of euphoria and increased energy. However, its potential for abuse and addiction makes it a challenging substance to work with in the laboratory. There are several future directions for the study of FPPP, including investigating its potential therapeutic uses and understanding its long-term effects.
合成法
FPPP can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of benzene with propionyl chloride in the presence of aluminum chloride. The resulting product is then reacted with 2-fluoroaniline to produce FPPP. Another synthesis method involves the reaction of acetophenone with 2-fluoroaniline in the presence of sodium ethoxide.
科学的研究の応用
FPPP has been widely used in scientific research as a reference standard for analytical purposes. It is also used to study the structure-activity relationship of cathinone derivatives. FPPP has been found to be a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the neurochemistry of addiction and related disorders.
特性
IUPAC Name |
(E)-3-(2-fluoroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-11-10-15(18)12-6-2-1-3-7-12/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYIWOGWVGEDPF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)
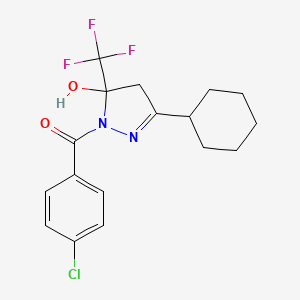
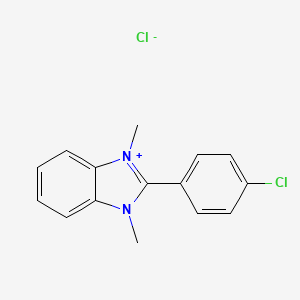
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
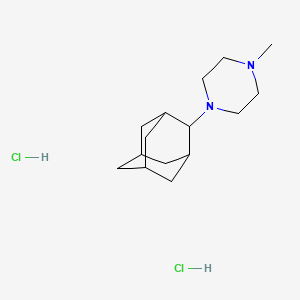
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)
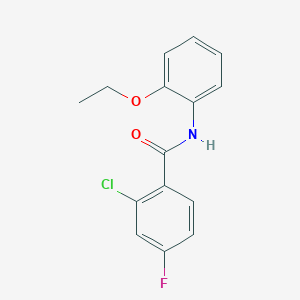

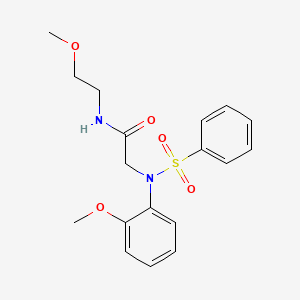

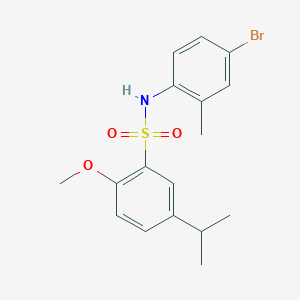
![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
